4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a unique structure that combines an aminoethyl group, a methoxybenzyl group, and a dihydropyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazolone core with a methoxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the aminoethyl group: The final step involves the nucleophilic substitution of the methoxybenzylated pyrazolone with an aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The aminoethyl and methoxybenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It can be used as a probe to study biological processes involving pyrazolone derivatives.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-thione
- 4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-amine
Uniqueness
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific combination of functional groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-[(4-methoxyphenyl)methyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-10-4-2-9(3-5-10)8-12-11(6-7-14)13(17)16-15-12/h2-5H,6-8,14H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDCQGCIZEAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.